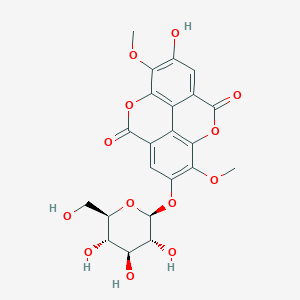
PB-22 N-pentanoic acid metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-pentanoic acid metabolite is a potential metabolite of PB-22, based on the metabolism of JWH 018. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Metabolic Profiling and Detection
The metabolites of synthetic cannabinoids like PB-22 and its analogs have been studied extensively to understand their metabolic pathways and to detect their presence in biological specimens. A comprehensive study on the metabolism of PB-22 and 5F-PB-22, two synthetic cannabinoids, revealed that the predominant metabolic pathway for both substances was ester hydrolysis, resulting in a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites. The study identified twenty metabolites for PB-22 and twenty-two for 5F-PB-22, predominantly generated through oxidation and glucuronidation processes. Oxidative defluorination of 5F-PB-22, forming PB-22 metabolites, was also observed. These metabolites are valuable targets for developing analytical methods to document PB-22 and 5F-PB-22 intake through urine analysis (Wohlfarth et al., 2014).
A sensitive analytical method was established for the quantification of 5F-PB-22 and its three metabolites, including PB-22 N-pentanoic acid, in authentic urine samples. This was the first report detailing the quantification of these metabolites in human urine samples, contributing to the understanding of the excretion and potential toxicological impact of these synthetic cannabinoids (Minakata et al., 2017).
Mechanisms of Incorporation and Stability
Investigations into the mechanisms of incorporation of synthetic cannabinoids and their metabolites into hair were presented. The study emphasized the importance of careful interpretation of metabolite findings, especially for compounds with chemically labile amide/ester bonds or 5-fluoro-pentyl side chains, due to the different mechanisms of formation and incorporation into hair. This is crucial for a correct interpretation of hair analysis results in the context of synthetic cannabinoid consumption (Franz et al., 2016).
Biosynthesis and Copolymer Formation
Research on the biosynthesis of block copolymers using pentanoic acid and glucose as carbon sources by Ralstonia eutropha was conducted. This study focused on the metabolization of pentanoic acid to provide P3HBV and used glucose as a second carbon source to give P3HB. The regulation of the chain length of P3HB and the formation of a block copolymer were studied, highlighting the potential of pentanoic acid in the field of biodegradable plastics (Nakaoki, 2016).
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
388.4 |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27) |
Clé InChI |
OHXYIFOJAQVPRU-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCCC(O)=O)C4=C3C=CC=C4 |
Synonymes |
5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










